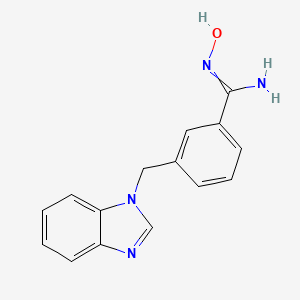

2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol

Overview

Description

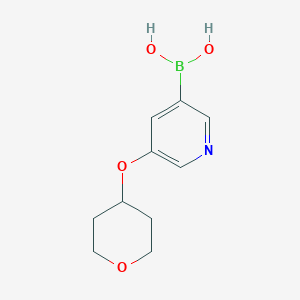

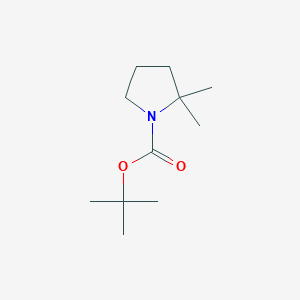

The compound “2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol” is a complex organic molecule that contains an aminopiperidine group attached to a fluorophenol group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also contain a phenol group, which is a benzene ring with a hydroxyl group, and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group in the piperidine ring could potentially participate in various reactions such as acylation, alkylation, and others . The phenolic OH group could be involved in reactions typical for phenols, such as E1 and E2 eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar OH and NH2 groups could enhance its solubility in polar solvents .Scientific Research Applications

- Scientific Field : Pharmacology and Endocrinology .

- Summary of the Application : This compound is a key component of a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, BI 1356 . DPP-4 inhibitors are a class of drugs that are used to treat type 2 diabetes . They work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin when it is needed and reduce the amount of glucose being produced by the liver when it isn’t needed .

- Methods of Application or Experimental Procedures : In the study, the effects of chronic dosing of BI 1356 were investigated in two different animal models: a primarily genetic model (Zucker diabetic fatty rats), and a nongenetic model (mice with diabetes induced by a combination of high-fat diet and low-dose streptozotocin) .

- Results or Outcomes : Chronic treatment with BI 1356 was shown to lower HbA1c (a measure of blood sugar control) after multiple dosing in both models . The improvement of glycemic control achieved in disease models of different etiology suggests that BI 1356 would also be efficacious in treating a broad spectrum of type 2 diabetic patients .

properties

IUPAC Name |

2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZYORFKPRMFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC(=C2)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)